

# Application of Salbutamol-d3 in Doping Control Analysis: Application Notes and Protocols

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## Compound of Interest

Compound Name: Salbutamol-d3

Cat. No.: B602543

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## Introduction

Salbutamol, a short-acting  $\beta$ 2-adrenergic receptor agonist, is widely used for the treatment of asthma and exercise-induced bronchospasm.[1] Due to its potential anabolic effects at high doses, its use in sport is regulated by the World Anti-Doping Agency (WADA).[2][3] WADA prohibits systemic intake of Salbutamol and sets a urinary threshold to differentiate between permitted therapeutic use (inhalation) and prohibited use.[4][5] The accurate and reliable quantification of Salbutamol in urine is therefore crucial for effective doping control.

Stable isotope-labeled internal standards are essential for robust and accurate bioanalytical methods, particularly in mass spectrometry.[2] They compensate for variability in sample preparation, chromatographic separation, and mass spectrometric ionization.[2] **Salbutamol-d3**, a deuterated analog of Salbutamol, serves as an ideal internal standard for the quantification of Salbutamol in urine samples due to its chemical and physical similarity to the analyte.[5] This document provides detailed application notes and protocols for the use of **Salbutamol-d3** in doping control analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

## Principle of the Method

The analytical approach involves the analysis of urine samples for the presence and quantity of Salbutamol. **Salbutamol-d3** is added to the urine sample at a known concentration at the

beginning of the analytical process to serve as an internal standard. The use of a deuterated internal standard is the best practice in bioanalysis as it co-elutes with the analyte and has the same extraction recovery and ionization response, thus correcting for any variations during the analytical procedure.<sup>[2]</sup>

The analysis is typically performed using LC-MS/MS. After appropriate sample preparation, the extract is injected into the LC system, where Salbutamol and **Salbutamol-d3** are separated from other matrix components. The separated compounds are then introduced into the mass spectrometer, where they are ionized and fragmented. The specific precursor-to-product ion transitions for both Salbutamol and **Salbutamol-d3** are monitored, allowing for their selective and sensitive detection and quantification. The ratio of the peak area of Salbutamol to that of **Salbutamol-d3** is used to calculate the concentration of Salbutamol in the original urine sample.

## Regulatory Context

WADA has established a urinary threshold for Salbutamol to distinguish between permitted inhaled therapeutic use and prohibited systemic administration.<sup>[5]</sup> A urinary concentration of Salbutamol (free and glucuronide conjugate) greater than 1000 ng/mL is considered an Adverse Analytical Finding (AAF), unless the athlete can prove that the result was the consequence of therapeutic use of inhaled Salbutamol within the permitted dosage.<sup>[5]</sup> Taking into account measurement uncertainty, a decision limit of 1200 ng/mL is often applied.<sup>[5]</sup>

## Quantitative Data Summary

The following tables summarize the performance characteristics of various LC-MS/MS methods for the quantification of Salbutamol in urine using a deuterated internal standard.

Table 1: Method Performance Characteristics

Parameter	Method 1 ("Dilute-and-Shoot" UPLC-MS/MS)[6]	Method 2 ("Dilute-and-Shoot" LC-MS/MS)[7]	Method 3 (SPE LC-MS/MS)[8]
Linearity Range	200 - 5000 ng/mL	200 - 2000 ng/mL	10 - 2000 ng/mL
Correlation Coefficient (r <sup>2</sup> )	> 0.99	Not Reported	Not Reported
Limit of Quantification (LOQ)	200 ng/mL	Not explicitly stated, but LLOD is 20 ng/mL	10 ng/mL
Intra-assay Precision (%RSD)	< 8.4% (at 550 and 1100 ng/mL)	14.1% (at 200 ng/mL), 7.1% (at 500 ng/mL), 4.8% (at 1000 ng/mL)	< 7.3%
Intermediate Precision (%RSD)	5.6 - 8.9%	7.7% (at 500 ng/mL), 11.8% (at 1000 ng/mL)	< 7.3%
Accuracy	< 8.4%	Not Reported	± 2.6%

## Experimental Protocols

Two common approaches for the analysis of Salbutamol in urine are presented: a rapid "dilute-and-shoot" method and a more traditional method involving solid-phase extraction (SPE).

### Protocol 1: Direct "Dilute-and-Shoot" UPLC-MS/MS Method

This method is rapid and requires minimal sample preparation, making it suitable for high-throughput screening and confirmation.[6]

#### 1. Materials and Reagents

- Salbutamol reference standard
- **Salbutamol-d3** internal standard (ISTD)
- Ultrapure water

- Acetonitrile (LC-MS grade)

- Formic acid

## 2. Sample Preparation

- To a 1.5 mL microcentrifuge tube, add 500  $\mu$ L of the urine sample.
- Spike the sample with a known amount of **Salbutamol-d3** internal standard solution.
- Add 500  $\mu$ L of ultrapure water to dilute the sample 1:1 (v/v).
- Vortex the tube for 10 seconds.
- Centrifuge at 10,000 x g for 5 minutes.
- Transfer the supernatant to an autosampler vial for analysis.

## 3. UPLC-MS/MS Conditions

- UPLC System: Waters ACQUITY UPLC or equivalent
- Column: UPLC BEH C18 (100 mm x 2.1 mm, 1.7  $\mu$ m)[6]
- Mobile Phase A: 0.01% Formic acid in ultrapure water (v/v)[6]
- Mobile Phase B: 0.01% Formic acid in acetonitrile (v/v)[6]
- Flow Rate: 0.6 mL/min[6]
- Column Temperature: 45 °C[6]
- Injection Volume: 1  $\mu$ L[6]
- Gradient: A suitable gradient to ensure separation of Salbutamol from matrix interferences.
- Total Run Time: 3.2 min[6]
- Mass Spectrometer: Triple quadrupole mass spectrometer

- Ionization Mode: Electrospray Ionization (ESI), Positive[6]
- Monitored Transitions:
  - Salbutamol: e.g., m/z 240 -> 148[7]
  - **Salbutamol-d3**: e.g., m/z 243 -> 151 (adjust based on deuteration pattern)
- Collision Gas: Argon[6]
- Desolvation Gas: Nitrogen[6]

#### 4. Data Analysis

- Integrate the peak areas for the selected transitions of Salbutamol and **Salbutamol-d3**.
- Calculate the peak area ratio (Salbutamol/**Salbutamol-d3**).
- Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
- Determine the concentration of Salbutamol in the unknown samples by interpolation from the calibration curve.

## Protocol 2: Solid-Phase Extraction (SPE) LC-MS/MS

### Method

This method provides a more thorough clean-up of the urine sample, which can reduce matrix effects and improve sensitivity.[8]

#### 1. Materials and Reagents

- Salbutamol reference standard
- **Salbutamol-d3** internal standard (ISTD)
- $\beta$ -glucuronidase from E. coli[8]

- Phosphate buffer (pH 7)
- Methanol (LC-MS grade)
- Acetonitrile (LC-MS grade)
- Ammonium formate
- Formic acid
- Solid-Phase Extraction Cartridges: Mixed-mode cation exchange (e.g., Bond Elut-Certify)[8]

## 2. Sample Preparation

- To 2.5 mL of urine, add 100  $\mu$ L of phosphate buffer (pH 7), 25  $\mu$ L of  $\beta$ -glucuronidase solution, and a known amount of **Salbutamol-d3** internal standard solution.[2]
- Incubate the mixture at 55 °C for 1 hour to hydrolyze the Salbutamol glucuronide.[2]
- Centrifuge the sample at 2500 rpm for 5 minutes.[2]
- Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
- Load the supernatant onto the conditioned SPE cartridge.
- Wash the cartridge with 1 mL of water.
- Elute the analytes with an appropriate solvent, such as a mixture of methanol and acetonitrile.[2]
- Evaporate the eluate to dryness under a stream of nitrogen.
- Reconstitute the residue in a suitable volume of the initial mobile phase.
- Transfer the reconstituted sample to an autosampler vial for analysis.

## 3. LC-MS/MS Conditions

- LC System: Agilent 1100 series or equivalent

- Column: Agilent Zorbax SB-C18 (e.g., 150 mm x 2.1 mm, 5  $\mu$ m)[8]
- Mobile Phase: A mixture of 0.01 M ammonium formate buffer (pH 3.5) and acetonitrile (e.g., 85:15, v/v)[8]
- Flow Rate: 0.2 mL/min
- Injection Volume: 10  $\mu$ L
- Mass Spectrometer: Triple quadrupole mass spectrometer
- Ionization Mode: Electrospray Ionization (ESI), Positive[8]
- Monitored Transitions:
  - Salbutamol: e.g., m/z 240  $\rightarrow$  148
  - **Salbutamol-d3**: e.g., m/z 243  $\rightarrow$  151

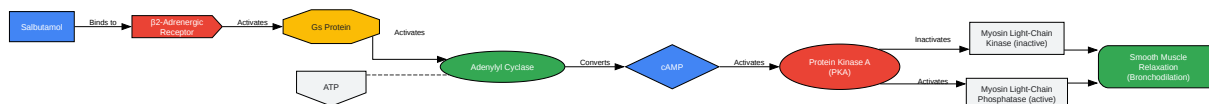
#### 4. Data Analysis

- Follow the same data analysis procedure as described in Protocol 1.

## Visualizations

### Salbutamol Signaling Pathway

Salbutamol acts as a  $\beta$ 2-adrenergic receptor agonist. Its binding to the receptor initiates a signaling cascade that leads to smooth muscle relaxation and bronchodilation.[1][9]

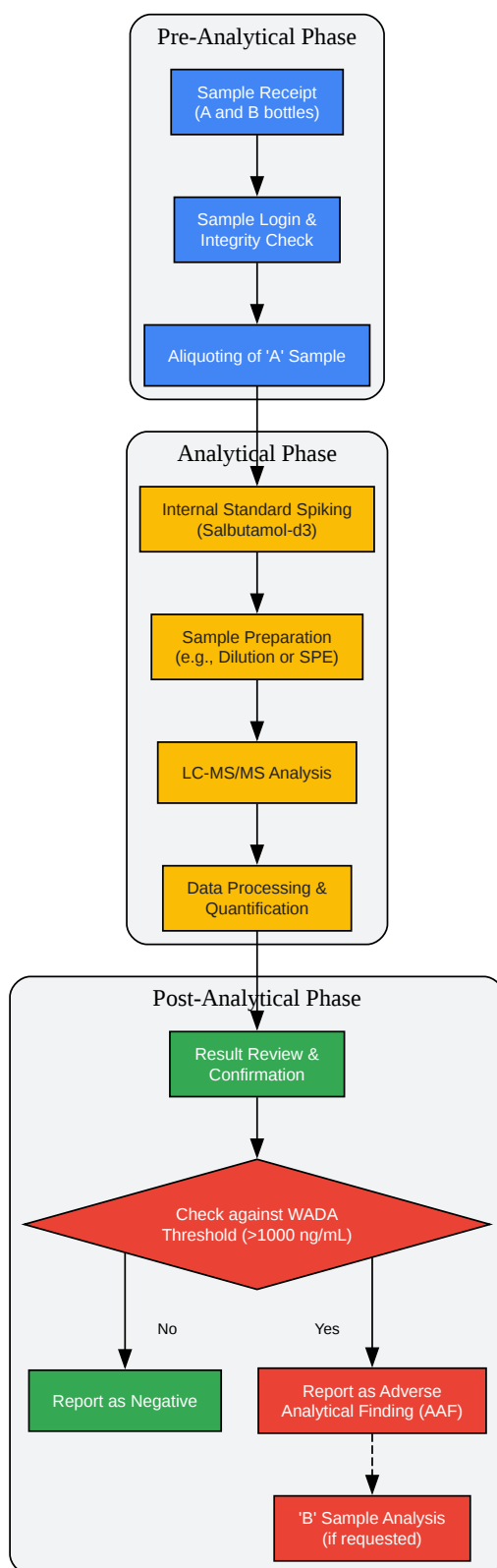


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Caption: Salbutamol's  $\beta$ 2-adrenergic receptor signaling pathway.

## Doping Control Analysis Workflow

The following diagram illustrates the typical workflow for the analysis of a urine sample in a doping control laboratory, from sample receipt to the final report.[\[10\]](#)[\[11\]](#)[\[12\]](#)



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Caption: Doping control urine analysis workflow.

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